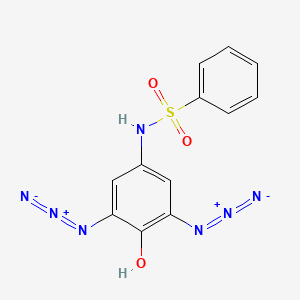
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with diazido and hydroxy groups. The presence of azido groups makes it particularly interesting for applications in materials science and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of N-sulfonyl-1,4-benzoquinone imines with sodium azide. The reaction conditions, including the order of addition of reactants, play a crucial role in determining the final product. Quantum chemical calculations have shown that the reactions begin with the addition of the azide ion to the quinone imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis.
Reducing Agents: Such as hydrogen gas or metal hydrides for reducing azido groups.
Oxidizing Agents: Such as potassium permanganate for oxidizing the hydroxy group.
Major Products Formed
Amines: From the reduction of azido groups.
Carbonyl Compounds: From the oxidation of the hydroxy group.
科学研究应用
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The azido groups can be used for click chemistry, enabling the creation of complex molecular architectures.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
作用机制
The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to apoptosis . The azido groups can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
N-(4-Hydroxyphenyl)benzenesulfonamide: Lacks the azido groups, making it less reactive in click chemistry applications.
N-(3,5-Dibromo-4-hydroxyphenyl)benzenesulfonamide: Contains bromine atoms instead of azido groups, leading to different reactivity and applications.
Uniqueness
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of azido groups, which confer high reactivity and versatility in chemical synthesis and biological applications. Its ability to inhibit specific enzymes and participate in bioorthogonal chemistry makes it a valuable compound in both research and potential therapeutic applications.
属性
CAS 编号 |
918161-75-8 |
|---|---|
分子式 |
C12H9N7O3S |
分子量 |
331.31 g/mol |
IUPAC 名称 |
N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N7O3S/c13-18-15-10-6-8(7-11(12(10)20)16-19-14)17-23(21,22)9-4-2-1-3-5-9/h1-7,17,20H |
InChI 键 |
LMQVNEZHSLHETD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


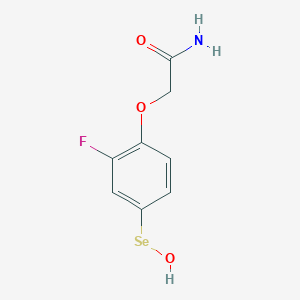
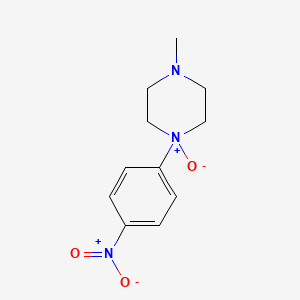
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
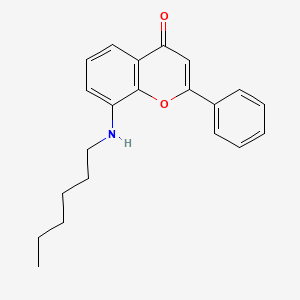
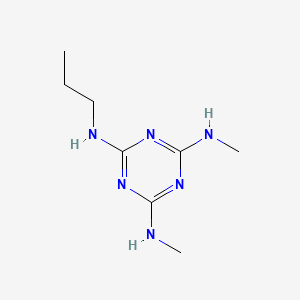
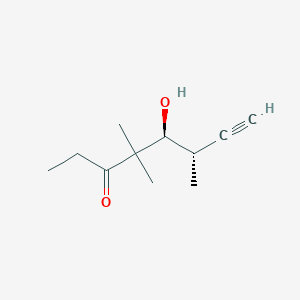
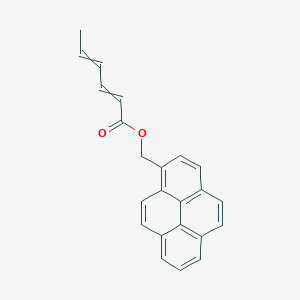
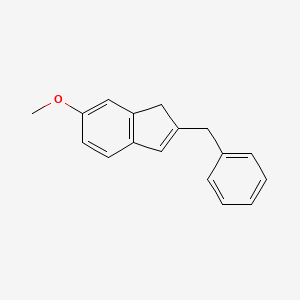
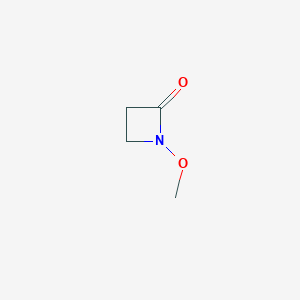
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
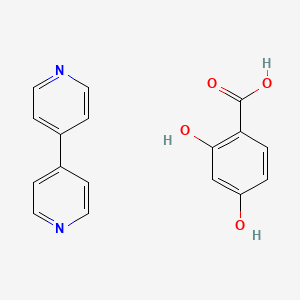
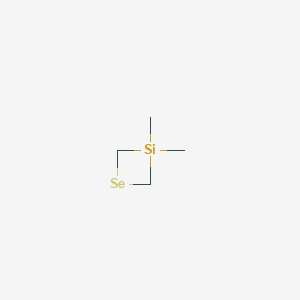
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
